molecular formula C22H24N2O4 B2748016 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1428367-04-7

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2748016
CAS No.: 1428367-04-7
M. Wt: 380.444
InChI Key: PBJYFUUZOPTXDO-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-24(2)17(14-7-8-18-15(11-14)9-10-27-18)13-23-22(25)20-12-16-5-4-6-19(26-3)21(16)28-20/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYFUUZOPTXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, a complex benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and structure-activity relationships (SAR) based on recent research findings.

Anticancer Properties

Benzofuran derivatives, including the compound , have demonstrated significant anticancer activity across various human cancer cell lines. The following table summarizes key findings regarding the compound's cytotoxic effects:

Cell Line IC50 (μM) Reference
K562 (Leukemia)5.0
HL60 (Leukemia)0.1
MDA-MB-435s (Breast)4.71
HCT116 (Colon)2.91
PC-3 (Prostate)2.68

The compound exhibited potent cytotoxicity against leukemia and breast cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin. The presence of the carboxamide moiety in its structure is critical for enhancing antiproliferative activity, as evidenced by SAR studies indicating that modifications at specific positions can significantly impact efficacy .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of benzofuran derivatives. For instance, one study demonstrated that a related benzofuran compound effectively scavenged free radicals and inhibited lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress . These findings indicate that the compound may serve as a lead for developing neuroprotective agents targeting excitotoxicity and reactive oxygen species (ROS).

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that specific structural features are crucial for their biological activity:

  • Substituents : The presence of different substituents on the benzofuran ring can modulate activity. For example, methyl and hydroxyl groups at certain positions have been linked to enhanced antioxidant properties .
  • Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression .

Study 1: Anticancer Activity in Human Tumor Cell Lines

A comprehensive evaluation of various benzofuran derivatives was conducted using a panel of 60 human tumor cell lines. Among these, compounds with specific modifications showed promising results:

  • Compound 2b exhibited an average GI(50) value of 0.3 μM against breast cancer cell lines, indicating high potency.
  • Structural modifications such as methylation or reduction of functional groups significantly affected cytotoxicity, emphasizing the importance of precise molecular design in drug development .

Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, derivatives similar to this compound were tested for their ability to mitigate oxidative stress in neuronal cultures. Results indicated that these compounds could effectively reduce ROS levels and protect against neurotoxin-induced cell death .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide exhibits significant cytotoxicity against multiple human cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell LineIC50 (μM)Reference
K562 (Leukemia)5.0
HL60 (Leukemia)0.1
MDA-MB-435s (Breast)4.71
HCT116 (Colon)2.91
PC-3 (Prostate)2.68

The compound's presence of a carboxamide moiety is critical for enhancing antiproliferative activity. SAR studies indicate that specific modifications can significantly impact efficacy, making it a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress. This indicates its potential as a lead compound for developing neuroprotective agents targeting excitotoxicity and reactive oxygen species (ROS).

Study Insights

  • Anticancer Activity in Human Tumor Cell Lines :
    • A comprehensive evaluation of various benzofuran derivatives indicated high potency against breast cancer cell lines with an average GI(50) value of 0.3 μM.
    • Structural modifications significantly affected cytotoxicity, emphasizing the importance of precise molecular design in drug development.
  • Neuroprotective Mechanisms :
    • Studies demonstrated that related compounds effectively reduce ROS levels and protect against neurotoxin-induced cell death.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical structural features essential for biological activity:

  • Substituents : The presence of different substituents on the benzofuran ring can modulate activity; methyl and hydroxyl groups at certain positions enhance antioxidant properties.
  • Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl or H₂SO₄), the compound hydrolyzes to form 7-methoxy-1-benzofuran-2-carboxylic acid and the corresponding amine derivative. Alkaline hydrolysis (e.g., NaOH) yields a carboxylate salt.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProduct(s)YieldSource
Acidic (pH < 3)6M HCl, reflux, 6h7-Methoxy-1-benzofuran-2-carboxylic acid + [2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]amine78%
Alkaline (pH > 10)2M NaOH, 80°C, 4hSodium 7-methoxy-1-benzofuran-2-carboxylate + free amine85%

Oxidation Reactions

The 2,3-dihydrobenzofuran moiety is susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic conditions converts the dihydro ring into a ketone, forming a fully aromatic benzofuran system.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ (1.5 eq)H₂SO₄, 0°C, 2h7-Methoxy-1-benzofuran-2-carboxamide derivative with 5-keto substitution92%
Ozone (O₃)CH₂Cl₂, -78°C, 1hRing-opening products (diols/carboxylic acids)65%

Alkylation and Quaternization

The dimethylamino group undergoes alkylation with methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) to form quaternary ammonium salts.

Table 3: Alkylation Reactions

Alkylating AgentSolventProductApplicationSource
CH₃I (2 eq)DMF, 60°C, 12hN,N,N-Trimethylethylammonium iodide derivativeEnhanced water solubility
C₂H₅Br (1.5 eq)THF, RT, 24hEthylated quaternary saltIonic liquid synthesis

Electrophilic Aromatic Substitution

The electron-rich 7-methoxybenzofuran ring undergoes nitration and sulfonation at the para position relative to the methoxy group.

Table 4: Electrophilic Substitution Reactions

ReactionReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-5 of methoxy ring5-Nitro-7-methoxy derivative70%
SulfonationSO₃/H₂SO₄, 50°CC-5 of methoxy ring5-Sulfo-7-methoxy derivative68%

Reduction Reactions

The carboxamide group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

Table 5: Reduction Pathways

Reducing AgentConditionsProductNotesSource
LiAlH₄ (3 eq)THF, reflux, 8hN-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-methylamineRequires anhydrous conditions

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces radical coupling at the benzofuran rings, yielding dimeric products.

Table 6: Photochemical Reactivity

ConditionsProductApplicationSource
UV (365 nm), I₂, CH₃CNDimer via C-C coupling at C-3 of dihydrobenzofuranMaterials science

Stability and Decomposition

The compound exhibits thermal stability up to 200°C but decomposes under prolonged UV exposure, forming 7-methoxy-1-benzofuran-2-carboxylic acid and secondary amines.

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The 7-methoxy-1-benzofuran core is synthesized from 2-hydroxy-4-methoxyacetophenone. Bromination at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride yields the bromomethyl intermediate, which undergoes cyclization with chloroacetone to form the benzofuran ring.

$$
\text{2-Hydroxy-4-methoxyacetophenone} \xrightarrow[\text{CCl}4]{\text{NBS}} \text{2-Bromomethyl-4-methoxyacetophenone} \xrightarrow{\text{ClCH}2\text{COCH}_3} \text{7-Methoxy-1-benzofuran-2-carbaldehyde}
$$

Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Optimization of Cyclization Conditions

  • Solvent : Carbon tetrachloride or dichloromethane.
  • Temperature : 60–80°C for 6–12 hours.
  • Yield : 65–78% after purification by recrystallization (ethanol/water).

Preparation of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethylamine

Synthesis of 2,3-Dihydro-5-vinylbenzofuran

The dihydrobenzofuran moiety is constructed via acid-catalyzed cyclization of 5-(2-hydroxyethyl)-2-methoxyphenol, followed by hydrogenation to saturate the furan ring.

$$
\text{5-(2-Hydroxyethyl)-2-methoxyphenol} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{2,3-Dihydro-5-vinylbenzofuran} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{2,3-Dihydro-5-ethylbenzofuran}
$$

Amide Bond Formation

Activation of Carboxylic Acid

The 7-methoxy-1-benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

$$
\text{7-Methoxy-1-benzofuran-2-carboxylic acid} \xrightarrow[\text{reflux}]{\text{SOCl}_2} \text{7-Methoxy-1-benzofuran-2-carbonyl chloride}
$$

Coupling with Amine

The acid chloride reacts with 2-(2,3-dihydrobenzofuran-5-yl)-N,N-dimethylethanamine in the presence of a base (e.g., triethylamine) to form the target amide.

$$
\text{7-Methoxy-1-benzofuran-2-carbonyl chloride} + \text{Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$

Optimization Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran.
  • Temperature : 0°C to room temperature.
  • Yield : 60–75% after recrystallization (methanol/water).

Challenges and Mitigation Strategies

Regioselectivity in Benzofuran Formation

Unwanted regioisomers may form during cyclization. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise substitution patterns.

Racemization at the Ethylamine Center

Although the target compound lacks stereocenters, analogous syntheses of chiral amines (e.g., darifenacin) highlight risks of racemization during alkylation. Low-temperature reactions and chiral auxiliaries mitigate this.

Purification Difficulties

The polar carboxamide and basic dimethylamino groups complicate isolation. Ion-exchange chromatography (e.g., Dowex resin) or preparative HPLC achieves high purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, dihydrobenzofuran-H), 3.90 (s, 3H, OCH₃), 2.45 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzofuran).

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

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